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Compound of Interest

Compound Name:
6-Fluoroquinoline-4-carboxylic

acid

Cat. No.: B1288038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential biological significance of 6-fluoroquinoline-4-carboxylic acid. This

document is intended for researchers, scientists, and professionals involved in drug discovery

and development who are interested in the quinoline scaffold and its derivatives.

Molecular Structure and Physicochemical
Properties
6-Fluoroquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core

functionalized with a fluorine atom at the 6-position and a carboxylic acid group at the 4-

position. The presence of the fluorine atom and the carboxylic acid group significantly

influences the molecule's electronic properties, solubility, and potential for biological activity.

Table 1: Physicochemical Properties of 6-Fluoroquinoline-4-carboxylic Acid
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Property Value Source/Comment

Molecular Formula C₁₀H₆FNO₂ -

Molecular Weight 191.16 g/mol -

CAS Number 220844-73-5 -

Appearance Yellow to brown solid [1]

Melting Point Not explicitly reported
Data for related compounds

suggest a high melting point.

pKa 0.89 ± 0.30 (Predicted) [1]

Solubility
Poorly soluble in water

between pH 6 and 8.[2]

Generally, quinolone carboxylic

acids exhibit pH-dependent

solubility.[2]

Storage Temperature 2-8°C [1]

Synthesis of 6-Fluoroquinoline-4-carboxylic Acid
The synthesis of quinoline-4-carboxylic acids can be achieved through several established

methods. While a specific detailed protocol for 6-fluoroquinoline-4-carboxylic acid is not

readily available in the searched literature, the following classical reactions provide a

framework for its synthesis.

Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines,

which can then be converted to the corresponding quinolones.[3][4][5][6][7] The general

scheme involves the reaction of an aniline with a malonic ester derivative, followed by

cyclization, hydrolysis, and decarboxylation.

Experimental Protocol (General Gould-Jacobs Reaction):

Condensation: React 4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is

typically carried out by heating the reactants, often without a solvent or in a high-boiling

solvent like diphenyl ether.[8][9]
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Cyclization: The resulting anilinomethylenemalonate is heated to a high temperature (around

250 °C) to induce thermal cyclization, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-

carboxylate.[5][9]

Hydrolysis: The ester is saponified using a base, such as sodium hydroxide, to yield 6-fluoro-

4-hydroxyquinoline-3-carboxylic acid.[3][6]

Decarboxylation: The resulting 3-carboxylic acid is then decarboxylated by heating to afford

6-fluoro-4-hydroxyquinoline.

Conversion to Carboxylic Acid: The 4-hydroxy group can be converted to a 4-chloro group

using a chlorinating agent like phosphorus oxychloride, followed by a nucleophilic

substitution with a cyanide source and subsequent hydrolysis to yield the desired 6-
fluoroquinoline-4-carboxylic acid.

4-Fluoroaniline +
Diethyl ethoxymethylenemalonate

Condensation
(Heat)

Step 1 Anilinomethylenemalonate Thermal Cyclization
(~250°C)

Step 2 Ethyl 6-fluoro-4-hydroxy-
quinoline-3-carboxylate

Saponification
(NaOH, H2O)

Step 3 6-Fluoro-4-hydroxy-
quinoline-3-carboxylic acid

Decarboxylation
(Heat)

Step 4 6-Fluoro-4-hydroxyquinoline Conversion to
4-carboxylic acid

Step 5 6-Fluoroquinoline-4-carboxylic acid

Click to download full resolution via product page

Gould-Jacobs reaction workflow for quinoline synthesis.

Friedländer Annulation
The Friedländer synthesis is another fundamental method for quinoline synthesis, involving the

condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-

methylene group, such as pyruvic acid.[3][10][11][12][13][14][15]

Experimental Protocol (General Friedländer Annulation):

Reactants: 2-Amino-5-fluorobenzaldehyde and pyruvic acid.

Catalyst: The reaction can be catalyzed by either an acid (e.g., trifluoroacetic acid, p-

toluenesulfonic acid) or a base (e.g., potassium hydroxide, sodium hydroxide).[3][10][12]

Solvent: A suitable solvent such as ethanol or a solvent-free condition can be employed.[12]
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

Workup: The product, 6-fluoroquinoline-4-carboxylic acid, precipitates upon cooling or

acidification and can be isolated by filtration and purified by recrystallization.

2-Amino-5-fluorobenzaldehyde +
Pyruvic Acid

Condensation &
Cyclodehydration

(Acid or Base Catalyst, Heat)
6-Fluoroquinoline-4-carboxylic acid

Click to download full resolution via product page

Friedländer annulation for quinoline-4-carboxylic acid.

Spectroscopic and Crystallographic Data
Specific experimental spectroscopic and crystallographic data for 6-fluoroquinoline-4-
carboxylic acid are not readily available in the reviewed literature. However, based on the

analysis of related compounds, the following characteristics can be anticipated.

NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The carboxylic acid

proton is expected to appear as a broad singlet at a downfield chemical shift, likely above 10

ppm.[16][17][18][19]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the

quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is

expected to resonate in the range of 165-185 ppm.[9][13][16][18][20] The carbon atom attached

to the fluorine will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted NMR Data for 6-Fluoroquinoline-4-carboxylic Acid
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Nucleus
Predicted Chemical Shift
(ppm)

Comments

¹H 7.0 - 9.0
Aromatic protons on the

quinoline ring.

> 10
Carboxylic acid proton (broad

singlet).

¹³C 110 - 150 Aromatic carbons.

165 - 185
Carboxylic acid carbonyl

carbon.

Note: These are predicted values based on general chemical shift ranges for similar functional

groups and structures.

X-ray Crystallography
No crystal structure for 6-fluoroquinoline-4-carboxylic acid has been reported in the

searched literature. However, the crystal structure of the parent compound, quinoline-4-

carboxylic acid, has been determined.[4] It crystallizes in the monoclinic space group P2₁/c.[4]

The molecules form hydrogen-bonded chains through the interaction between the carboxylic

acid proton and the quinoline nitrogen of an adjacent molecule.[4] It is plausible that 6-
fluoroquinoline-4-carboxylic acid would adopt a similar packing arrangement, influenced by

the electronic effects of the fluorine substituent.

Biological Activity and Signaling Pathways
While specific biological activity data for 6-fluoroquinoline-4-carboxylic acid is limited, the

broader class of fluoroquinolones, which share the core quinoline scaffold, are well-known for

their antibacterial and potential anticancer activities.[6][8][21][22][23][24][25][26][27]

Antibacterial Activity
Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase

(topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and

recombination.[1][23] This inhibition leads to a bactericidal effect. The fluorine atom at the C-6
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position is a common feature in many potent fluoroquinolone antibiotics and is known to

enhance their activity.[2]

Experimental Protocol (General Antibacterial Susceptibility Testing):

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria

(e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

Method: Broth microdilution or agar diffusion methods are commonly used to determine the

Minimum Inhibitory Concentration (MIC).

Procedure (Broth Microdilution):

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

Inoculate each well with a standardized suspension of the bacterial strain.

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Fluoroquinolone

DNA Gyrase
(Topoisomerase II)Inhibits

Topoisomerase IV
Inhibits

DNA Replication &
Repair

Essential for

Essential for Bacterial Cell DeathInhibition leads to

Click to download full resolution via product page

General mechanism of action of fluoroquinolones.

Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives.[6][21][24][27]

Some fluoroquinolones have been shown to exhibit cytotoxic effects against various cancer cell

lines.[6][27] The proposed mechanisms of action include the inhibition of topoisomerase II in
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cancer cells, induction of apoptosis, and cell cycle arrest.[24][27] Derivatives of 6-
fluoroquinoline-4-carboxylic acid have shown antitumor activity against various cancer cell

lines, including leukemia, melanoma, and colon carcinoma.[21]

Experimental Protocol (General In Vitro Cytotoxicity Assay):

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung

cancer, HCT116 for colon cancer).

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB

(sulforhodamine B) assays are commonly used to assess cell viability.

Procedure (MTT Assay):

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified period

(e.g., 48 or 72 hours).

Add MTT solution to each well and incubate to allow the formation of formazan crystals by

viable cells.

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the

compound that inhibits cell growth by 50%).

Conclusion
6-Fluoroquinoline-4-carboxylic acid represents a key molecular scaffold with significant

potential in medicinal chemistry. While specific experimental data for this compound is

somewhat limited in the public domain, the well-established chemistry and biological activity of

the broader quinoline and fluoroquinolone classes provide a strong foundation for its further

investigation. The synthetic routes outlined in this guide offer viable pathways for its

preparation, and the predicted spectroscopic and biological properties suggest that it is a
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valuable target for further research in the development of novel therapeutic agents. Future

studies should focus on the detailed synthesis and characterization of this compound, as well

as a comprehensive evaluation of its antibacterial and anticancer activities to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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